molecular formula C30H33N3O2S B15027825 3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

Cat. No.: B15027825
M. Wt: 499.7 g/mol
InChI Key: NEPMFDCMCOOBCX-UHFFFAOYSA-N
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Description

3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one typically involves multi-step organic reactions The piperidinyl group is then attached through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinazoline derivative, while reduction could produce a fully saturated spiro compound.

Scientific Research Applications

3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzoquinazoline] derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Piperidinyl derivatives: Compounds with a piperidinyl group that exhibit similar biological activities.

Uniqueness

3-Benzyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H33N3O2S

Molecular Weight

499.7 g/mol

IUPAC Name

3-benzyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C30H33N3O2S/c34-25(32-17-9-2-10-18-32)21-36-29-31-27-24-14-6-5-13-23(24)19-30(15-7-8-16-30)26(27)28(35)33(29)20-22-11-3-1-4-12-22/h1,3-6,11-14H,2,7-10,15-21H2

InChI Key

NEPMFDCMCOOBCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)C5(CCCC5)CC6=CC=CC=C63

Origin of Product

United States

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